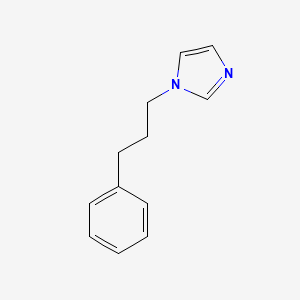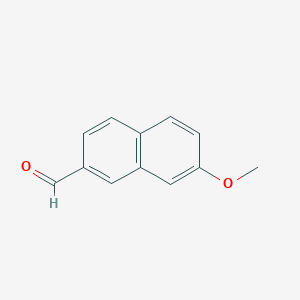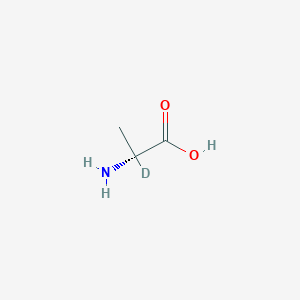
D-Alanine-2-D1
説明
D-Alanine-2-D1, also known as DL-Alanine (2-D), is the deuterium labeled version of DL-Alanine-2 . It has a molecular formula of C3H6DNO2 and a molecular weight of 90.10 . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Synthesis Analysis
D-Alanine-2-D1 can be synthesized from L-Alanine . The synthesis process involves the use of (S,S)-4,5-dimesityl-4,5-dihydro-1H-imidazol-2-amine, water-d2, and 3,5-dichlorosalicyclaldehyde in chloroform-d1 at 25°C for 4 hours . This is a stereoselective reaction .
Molecular Structure Analysis
The molecular structure of D-Alanine-2-D1 consists of a carboxyl group (-COOH), an amino group (-NH2), and a deuterium atom (D) attached to the second carbon atom . The exact mass of D-Alanine-2-D1 is 90.053955 .
Chemical Reactions Analysis
D-Alanine-2-D1 is involved in various chemical reactions. For instance, it plays a role in the ATP-driven ligation of two D-alanine (D-Ala) molecules to form a dipeptide, D-alanine-D-alanine . This reaction is catalyzed by D-alanine:D-alanine ligase (Ddl) .
Physical And Chemical Properties Analysis
D-Alanine-2-D1 has a density of 1.2±0.1 g/cm3, a boiling point of 212.9±23.0 °C at 760 mmHg, and a melting point of 289ºC (dec.) (lit.) . Its molecular formula is C3H6DNO2 and it has a molecular weight of 90.10 . It has a flash point of 82.6±22.6 °C . The compound should be stored at 2-8°C .
科学的研究の応用
Antibiotic Development
D-Alanine-2-D1 plays a crucial role in bacterial cell wall biosynthesis. It serves as a substrate for enzymes involved in peptidoglycan crosslinking. Researchers have explored D-Alanine-2-D1 as a potential target for antibiotic development. For instance, d-cycloserine (DCS) , a cyclic analogue of D-Alanine-2-D1, acts as a second-line antibiotic against Mycobacterium tuberculosis (Mtb) by inhibiting alanine racemase (Alr) and D-Alanine: D-Alanine ligase (Ddl) .
Colorimetric Assays
D-Alanine-2-D1 has been utilized in the development of colorimetric assays. Researchers have focused on Tb-DdlA , a dimerization enzyme in Mtb. By measuring the released orthophosphate via colorimetric assays, scientists can screen for DdlA inhibitors. This approach facilitates high-throughput drug discovery for TB treatment .
Enzymatic Determination
Researchers have constructed a system for spectrophotometric determination of both l-Alanine (l-Ala) and D-Alanine (D-Ala) using enzymes such as l-Alanine dehydrogenase (l-AlaDH) and alanine racemase (AlaR) . This enzymatic approach enables accurate quantification of D-Alanine-2-D1 in biological samples .
Functional Monosaccharide Production
D-Alanine-2-D1 is involved in the biosynthesis of functional monosaccharides. For example, it contributes to the production of d-tagatose from lactose using enzymes like β-galactosidase and arabinose isomerase . These applications have implications in food and pharmaceutical industries .
Protein-Protein Interactions
Researchers have explored the interaction partners of Tb-DdlA. By employing pull-down assays and mass spectrometry (MS/MS), they identified eight putative interaction partners. Understanding these interactions sheds light on Tb-DdlA biology and potential drug targets .
Drug Resistance Mechanisms
Investigations into D-Alanine-2-D1 metabolism contribute to our understanding of drug resistance mechanisms in bacterial pathogens. By studying how Mtb utilizes D-Alanine-2-D1, researchers can develop strategies to combat multidrug-resistant strains .
作用機序
Target of Action
The primary target of D-Alanine-2-D1 is the D-Alanine:D-Alanine ligase (Ddl) . This enzyme plays a crucial role in bacterial cell wall synthesis by catalyzing the ATP-driven ligation of two D-alanine (D-Ala) molecules, resulting in the formation of a D-alanyl:D-alanine dipeptide . Inhibition of Ddl prevents bacterial growth, making this enzyme an attractive target for antimicrobial drugs .
Mode of Action
D-Alanine-2-D1 interacts with its target, Ddl, by inhibiting its function. The inhibition of Ddl by D-Alanine-2-D1 proceeds via a distinct phosphorylated form of the compound . This interaction results in the prevention of the formation of the D-alanyl:D-alanine dipeptide, a crucial component of the bacterial cell wall .
Biochemical Pathways
D-Alanine-2-D1 affects the peptidoglycan biosynthesis pathway, specifically the formation of the D-alanyl:D-alanine dipeptide . This dipeptide is a key component of the peptidoglycan layer in bacterial cell walls. By inhibiting the formation of this dipeptide, D-Alanine-2-D1 disrupts the integrity of the bacterial cell wall, leading to inhibited bacterial growth .
Pharmacokinetics
It is known that deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs . Therefore, it is plausible that the deuterium substitution in D-Alanine-2-D1 could influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.
Result of Action
The primary result of D-Alanine-2-D1’s action is the inhibition of bacterial growth . By inhibiting the function of Ddl, D-Alanine-2-D1 prevents the formation of the D-alanyl:D-alanine dipeptide, disrupting the integrity of the bacterial cell wall . This leads to a decrease in bacterial cell stiffness and potentially cell death .
Action Environment
The action of D-Alanine-2-D1 can be influenced by environmental factors. For instance, the availability and identity of L-amino acids in the environment can affect the final composition and amount of D-amino acids This could potentially influence the efficacy and stability of D-Alanine-2-D1
特性
IUPAC Name |
(2R)-2-amino-2-deuteriopropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m1/s1/i2D | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-LIIDHCAMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](C)(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B3272308.png)


![3-(4-Chlorophenyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3272333.png)
![2-[(3,4-Dimethylphenyl)methyl]-3-({[(3-fluoro-4-methanesulfonamidophenyl)methyl]carbamothioyl}amino)propyl 2,2-dimethylpropanoate](/img/structure/B3272339.png)


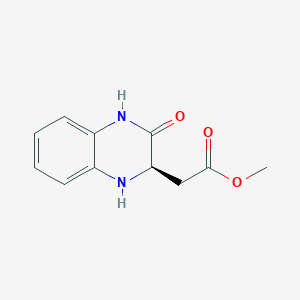
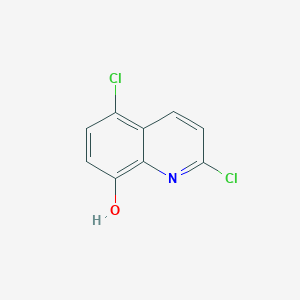
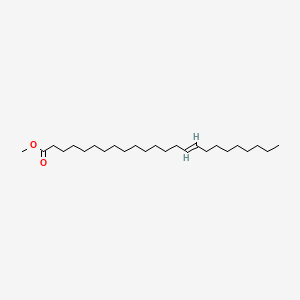
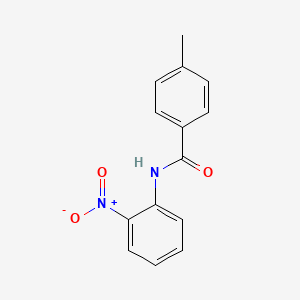
![6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B3272392.png)
